![molecular formula C24H26FN5O2S B3007037 5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-19-4](/img/structure/B3007037.png)
5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, compounds with a similar structure have been reported to inhibit equilibrative nucleoside transporters (ENTs) , which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
For instance, similar compounds have been found to inhibit the uptake of nucleosides by ENTs .
Biochemical Pathways
Inhibition of ents can affect nucleotide synthesis and regulation of adenosine function . This could potentially lead to downstream effects on various cellular processes.
Result of Action
Inhibition of ents can lead to changes in nucleotide synthesis and regulation of adenosine function , which could potentially have various cellular effects.
Biological Activity
5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Its structure includes a thiazole and triazole moiety, which are known for their diverse biological properties.
Structural Characteristics
The compound's IUPAC name is 5-[(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol. It features a piperazine ring that enhances its interaction with biological targets. The presence of fluorine in the phenyl group may influence its lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The thiazolo-triazole core may modulate the activity of specific proteins involved in critical biological pathways. For instance, compounds with similar structures have been shown to act as inhibitors of tyrosinase, an enzyme involved in melanin production, which could suggest potential applications in treating pigmentation disorders or as anti-cancer agents .
Biological Activity Data
The biological activity of this compound has been investigated through various studies. Below is a summary of relevant findings:
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Tyrosinase Inhibition : A study demonstrated that derivatives of piperazine containing a fluorobenzene group showed significant inhibition of tyrosinase activity. The compound exhibited a competitive inhibition mechanism, suggesting its utility in treating hyperpigmentation disorders .
- Neuropharmacological Activity : Research into related piperazine derivatives indicated potential anxiolytic effects mediated through interactions with the GABAA receptor and serotonergic pathways. This suggests that similar compounds could be explored for their antidepressant properties .
- Synthesis and Characterization : The synthesis of related thiazolo-triazole compounds has been characterized using techniques such as single crystal X-ray diffraction and NMR spectroscopy, confirming their structural integrity and aiding in understanding their biological interactions .
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-3-32-20-10-4-17(5-11-20)21(22-23(31)30-24(33-22)26-16(2)27-30)29-14-12-28(13-15-29)19-8-6-18(25)7-9-19/h4-11,21,31H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHPYHOZUJNDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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